molecular formula C16H9Cl2FN2OS B2436116 2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313406-03-0

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2436116
CAS No.: 313406-03-0
M. Wt: 367.22
InChI Key: OCUXDLJBENBZHQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s known that similar compounds interact with their targets through hydrogen bonding . For instance, the compound forms intramolecular contacts with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds, such as indole derivatives and thiazole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect similar pathways, leading to downstream effects.

Result of Action

Similar compounds, such as indole derivatives and thiazole derivatives, are known to have diverse biological activities , suggesting that this compound may have similar effects.

Action Environment

It’s known that similar compounds are influenced by environmental factors . For instance, the compound forms 1D amide–amide interactions along the b-axis direction in the crystal structure , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(4-fluorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to various oxidized or reduced forms of the thiazole ring .

Scientific Research Applications

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its biological activity and make it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2OS/c17-10-3-6-13(18)12(7-10)15(22)21-16-20-14(8-23-16)9-1-4-11(19)5-2-9/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUXDLJBENBZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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